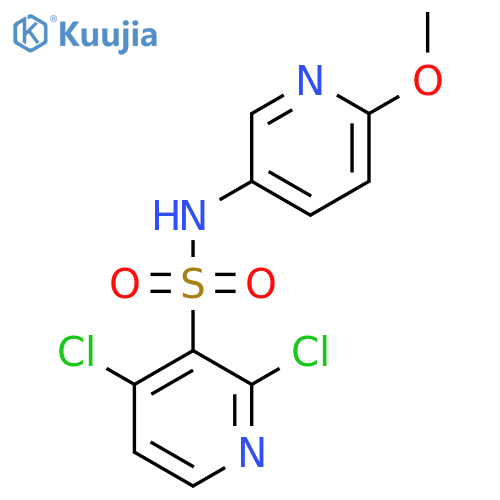Cas no 1428110-70-6 (2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide)

1428110-70-6 structure
商品名:2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Z1556992211
- AKOS033425412
- 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
- EN300-26589135
- 1428110-70-6
-
- インチ: 1S/C11H9Cl2N3O3S/c1-19-9-3-2-7(6-15-9)16-20(17,18)10-8(12)4-5-14-11(10)13/h2-6,16H,1H3
- InChIKey: ZHSWRTSVWNWKBQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1S(NC1C=NC(=CC=1)OC)(=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 332.9741677g/mol
- どういたいしつりょう: 332.9741677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26589135-0.05g |
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide |
1428110-70-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1428110-70-6 (2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide) 関連製品
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
